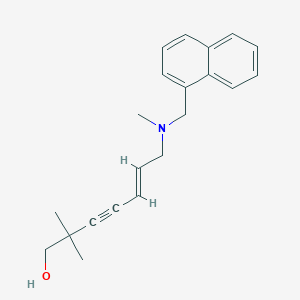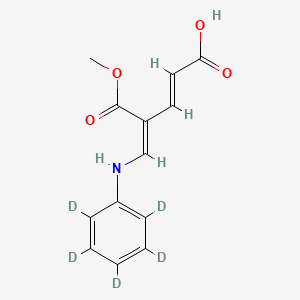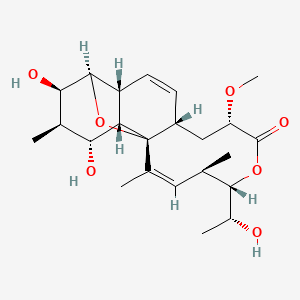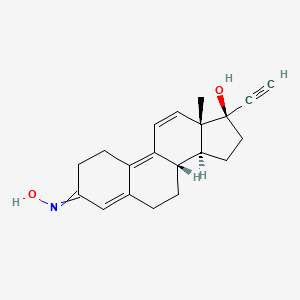
羟基特比萘芬
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hydroxy Terbinafine is a metabolite of Terbinafine, an orally active, antimycotic allylamine related to naftifine . It is a specific inhibitor of squalene epoxidase, a key enzyme in fungal ergosterol biosynthesis . Terbinafine is mainly used to treat fungal infections such as pityriasis versicolor, fungal nail infections, and ringworm including jock itch and athlete’s foot .
Synthesis Analysis
The synthesis of Terbinafine involves complex chemical processes. A significant study related to its synthesis involves the reaction of 1-bromo-6,6-dimethyl-2-hepten-4-yne with N-methyl-1-naphthalenemethanamine, further processed through Grignard reactions among other steps .Molecular Structure Analysis
The molecular structure of Terbinafine, and by extension, Hydroxy Terbinafine, is crucial for its antifungal activity. Terbinafine’s structure has been determined through various solid-state techniques, revealing its crystalline structure and how modifications might affect its pharmacological properties.Chemical Reactions Analysis
Terbinafine is an allylamine antifungal. It works by inhibiting the synthesis of ergosterol, a key sterol component in the plasma membrane of the fungal cell . Terbinafine inhibits squalene epoxidase, the enzyme which catalyzes the conversion of squalene to squalene-2,3 epoxide, a precursor of lanosterol, which in turn is a direct precursor of ergosterol .Physical And Chemical Properties Analysis
The physical properties of Hydroxy Terbinafine, such as solubility, melting point, and stability, are vital for its formulation and effectiveness . The chemical stability and reactivity of Hydroxy Terbinafine are critical for its storage, handling, and pharmacological effect.科学研究应用
Application in Agriculture
Field
This application falls under the field of Agricultural Science .
Summary of the Application
Terbinafine, an inhibitor of squalene epoxidase in ergosterol biosynthesis, is primarily used as an antifungal medication with potential uses in pesticide applications . This study explores the fungicidal efficacy of terbinafine against prevalent plant pathogens and confirms its effectiveness .
Methods of Application
To augment its water solubility, five ionic salts of terbinafine were synthesized by pairing them with organic acids . Among these salts, TIS 5 delivered the most impressive results, amplifying the water solubility of terbinafine by three orders of magnitude and lessening its surface tension to facilitate better dispersion during spraying .
Results or Outcomes
The in vivo experiments on cherry tomatoes showed that TIS 5 had a superior therapeutic activity compared to its parent compound and two commonly used broad-spectrum fungicides, pyraclostrobin and carbendazim . The results highlight the potential of terbinafine and its ionic salts, particularly TIS 5, for use as fungicides in agriculture due to their synergistic effects with furan-2-carboxylate .
Application in Dermatology
Field
This application falls under the field of Dermatology .
Summary of the Application
Terbinafine is an allylamine medicine used to treat fungal infections. It is especially effective against dermatophytes (tinea infections) . Oral and topical formulations of terbinafine are commonly used on- and off-label for the treatment of numerous dermatophyte infections .
Methods of Application
Topical terbinafine is applied to the affected area once or twice daily for one to four weeks . The oral dose of terbinafine for adults is 250 mg daily .
Results or Outcomes
Terbinafine is a relatively safe drug. Side effects, usually minor, arise occasionally. Serious side effects occur rarely .
Application in Veterinary Medicine
Field
This application falls under the field of Veterinary Medicine .
Summary of the Application
Terbinafine is an allylamine medication used primarily to treat fungal infections in animals . It is especially effective against dermatophytes . While no single-agent terbinafine products are labeled for veterinary use in the US, combination products are labeled for use in the treatment of otitis externa in dogs .
Methods of Application
Terbinafine, available in oral and topical preparations, is well absorbed after oral administration in humans (80% bioavailability) and small animals (46%–70% bioavailability) . Administering terbinafine with a fatty meal facilitates absorption .
Results or Outcomes
Terbinafine has acceptable bioavailability in dogs and cats, with a >46% bioavailability in dogs, and 31% bioavailability in cats . However, horses have a lower relative bioavailability and much lower plasma concentrations of terbinafine in comparison to dogs, likely due to a high degree of first pass metabolism in this species .
Application in Environmental Science
Field
This application falls under the field of Environmental Science .
安全和危害
Terbinafine has some safety concerns. Some people taking terbinafine have developed severe liver damage leading to liver transplant or death . Symptoms of liver damage include nausea, upper stomach pain, vomiting, loss of appetite, tiredness, dark urine, clay-colored stools, or jaundice (yellowing of the skin or eyes) .
未来方向
There is significant interest in developing the drug for the treatment of deep mycoses, either alone or in combination, for disorders such as cryptococcosis, invasive aspergillosis, and other mould infections . Also, there is potential for use as fungicides in agriculture due to their synergistic effects with furan-2-carboxylate .
属性
IUPAC Name |
(E)-2,2-dimethyl-7-[methyl(naphthalen-1-ylmethyl)amino]hept-5-en-3-yn-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO/c1-21(2,17-23)14-7-4-8-15-22(3)16-19-12-9-11-18-10-5-6-13-20(18)19/h4-6,8-13,23H,15-17H2,1-3H3/b8-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPEJUKJZTGFNKY-XBXARRHUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C#CC=CCN(C)CC1=CC=CC2=CC=CC=C21 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CO)C#C/C=C/CN(C)CC1=CC=CC2=CC=CC=C21 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hydroxy Terbinafine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![3-[1-Deuterio-3-oxo-1-(2,3,5,6-tetradeuterio-4-nitrophenyl)butyl]-4-hydroxychromen-2-one](/img/structure/B1140498.png)




